Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, a compound characterized by its unique pyrazole structure, has garnered attention in various fields of chemical research. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its bioactive properties and structural versatility.
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is classified as an ester derived from the pyrazole family, specifically featuring a hydroxyl group at the 5-position of the pyrazole ring. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is synthesized from phenyl hydrazine and dimethyl acetylene dicarboxylate through a one-pot reaction process, which simplifies its production in laboratory settings .
The synthesis of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate typically involves a one-pot, two-component reaction. The primary reactants are:
The reaction is conducted under reflux conditions in a solvent mixture of toluene and dichloromethane. The process generally lasts for about two hours, during which the reactants are stirred continuously. Thin-layer chromatography is employed to monitor the reaction's progress, ensuring complete conversion before isolating the product by evaporation of the solvent and recrystallization from ethanol .
The molecular structure of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate features a pyrazole ring with a hydroxyl group and an acetate moiety. The crystal structure reveals significant details:
Spectroscopic analysis confirms the presence of functional groups through techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR). Notable peaks include:
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate can participate in various chemical reactions due to its reactive functional groups:
The mechanism of action for methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate primarily involves its interactions with biological targets through hydrogen bonding and hydrophobic interactions due to its polar functional groups. This property allows it to modulate enzyme activity or receptor binding, making it a candidate for pharmaceutical applications .
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate exhibits several notable physical properties:
Chemical properties include:
Analytical data from various studies confirm these properties, supporting its characterization as a stable organic compound suitable for further research in synthetic chemistry .
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate has potential applications in several scientific domains:
Pyrazole, a five-membered heterocycle featuring two adjacent nitrogen atoms, serves as a privileged scaffold in drug design due to its aromatic character, tunable electronics, and diverse biological activities. The ring system exhibits planar geometry with six delocalized π-electrons, enabling π-stacking interactions with biological targets. Nitrogen atom N1 (pyrrole-like) contributes electrons to the aromatic system, while N2 (pyridine-like) bears a lone pair available for protonation or coordination [9]. This electronic asymmetry allows pyrazole derivatives to participate in hydrogen bonding, dipole-dipole interactions, and metal coordination – properties critical for target engagement.
Table 1: FDA-Approved Drugs Containing Pyrazole Core
Drug Name | Therapeutic Category | Primary Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 tyrosine kinases |
Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor CB1 |
Zaleplon | Sedative-hypnotic | GABA_A receptor |
Pralsetinib | Anticancer (NSCLC, thyroid) | RET tyrosine kinase |
Pyrazole derivatives demonstrate remarkable pharmacological versatility, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. In oncology, tyrosine kinase inhibitors (TKIs) like crizotinib and pralsetinib leverage the pyrazole scaffold to target oncogenic drivers in non-small cell lung cancer (NSCLC) [2]. Antimicrobial pyrazoles (e.g., sulfaphenazole) disrupt bacterial folate synthesis or fungal ergosterol biosynthesis, positioning them as tools against antimicrobial resistance [9]. The scaffold’s synthetic flexibility enables strategic decoration with substituents that modulate potency, selectivity, and pharmacokinetic properties.
This compound (CAS 105041-27-8, MW 232.23 g/mol, C₁₂H₁₂N₂O₃) integrates four functionally significant moieties:
Table 2: Functional Group Roles in Biological Interactions
Functional Group | Chemical Properties | Biological Roles |
---|---|---|
5-Hydroxy/Oxo pyrazole | Tautomeric equilibrium; H-bond donor/acceptor | Target binding via active site hydrogen bonding; Modulates electron density |
N1-Phenyl ring | Hydrophobic; π-π stackable | Hydrophobic pocket binding; Enhances cell membrane penetration |
C3-Acetate ester (-CH₂CO₂CH₃) | Hydrolyzable; Moderate polarity | Prodrug feature; Metabolic conversion to active acid; H-bond acceptor |
The foundational synthesis of pyrazoles dates to Knorr's 1883 condensation of ethyl acetoacetate with phenylhydrazine [8]. Classical routes to derivatives like methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate involved:
Modern synthetic innovations focus on efficiency and sustainability:
Table 3: Evolution of Synthetic Methods for Pyrazole Derivatives
Synthesis Era | Representative Method | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Classical (1880s-) | Phenylhydrazine + β-ketoester condensation | Reflux, 6–12 h | 40–70% | Long reaction times; Moderate yields |
Modern (2000s-) | Multicomponent reactions (MCRs) | Reflux or RT, 1–4 h | 60–85% | Purification challenges |
Green (2010s-) | Microwave-assisted cyclization | 360 W, 120°C, 5–10 min | 70–90% | Specialized equipment needed |
Emerging therapeutic applications drive current research:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9